molecular formula C12H15ClN2O4 B14845768 2-((tert-Butoxycarbonyl)amino)-6-(chloromethyl)nicotinic acid

2-((tert-Butoxycarbonyl)amino)-6-(chloromethyl)nicotinic acid

Cat. No.: B14845768
M. Wt: 286.71 g/mol
InChI Key: GPAAUPWDXUDDLJ-UHFFFAOYSA-N
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Description

2-((tert-Butoxycarbonyl)amino)-6-(chloromethyl)nicotinic acid is a compound that belongs to the class of nicotinic acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a chloromethyl group attached to the nicotinic acid ring. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)-6-(chloromethyl)nicotinic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group, followed by the introduction of the chloromethyl group. One common method involves the reaction of 6-chloromethyl nicotinic acid with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-((tert-Butoxycarbonyl)amino)-6-(chloromethyl)nicotinic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles like amines, thiols, and alcohols.

    Deprotection: Trifluoroacetic acid (TFA) is commonly used for the removal of the Boc protecting group.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-6-(chloromethyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The Boc protecting group can be removed to expose the free amino group, which can participate in further biochemical interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((tert-Butoxycarbonyl)amino)-6-(chloromethyl)nicotinic acid is unique due to the presence of both the Boc protecting group and the chloromethyl group on the nicotinic acid ring. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C12H15ClN2O4

Molecular Weight

286.71 g/mol

IUPAC Name

6-(chloromethyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid

InChI

InChI=1S/C12H15ClN2O4/c1-12(2,3)19-11(18)15-9-8(10(16)17)5-4-7(6-13)14-9/h4-5H,6H2,1-3H3,(H,16,17)(H,14,15,18)

InChI Key

GPAAUPWDXUDDLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=N1)CCl)C(=O)O

Origin of Product

United States

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